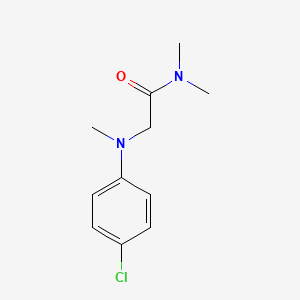

2-(4-chloro-N-methylanilino)-N,N-dimethylacetamide

Description

Properties

CAS No. |

91244-40-5 |

|---|---|

Molecular Formula |

C11H15ClN2O |

Molecular Weight |

226.70 g/mol |

IUPAC Name |

2-(4-chloro-N-methylanilino)-N,N-dimethylacetamide |

InChI |

InChI=1S/C11H15ClN2O/c1-13(2)11(15)8-14(3)10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3 |

InChI Key |

QMWPWHWIAZOESW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CN(C)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction of 4-chloro-N-methylaniline with N,N-dimethylacetamide

A typical synthetic route involves the nucleophilic substitution of 4-chloro-N-methylaniline on an acyl chloride or an activated acetamide derivative:

- Step 1: Preparation of an activated acylating agent such as N,N-dimethylchloroacetamide or chloroacetyl chloride.

- Step 2: Reaction of 4-chloro-N-methylaniline with the activated acylating agent in the presence of a base (e.g., sodium acetate, potassium carbonate) to neutralize the released acid.

- Step 3: Isolation and purification of the product by standard methods such as extraction, washing, and recrystallization.

This method benefits from straightforward reaction conditions and relatively high selectivity for the amide bond formation.

Use of Catalysts and Bases

Bases such as sodium acetate, potassium carbonate, or organic bases can be employed to neutralize hydrogen chloride generated during the reaction, preventing side reactions and improving yield. Catalysts or additives like dimethylformamide (DMF) may be used to activate acyl chlorides, although caution is advised due to potential nitrosamine formation risks associated with DMF and dimethylacetamide solvents.

Patent-Documented Method for N,N-Dimethylchloroacetamide Preparation (Key Intermediate)

A Chinese patent (CN1721392A) describes a preparation method for N,N-dimethylchloroacetamide, an important intermediate for synthesizing 2-(4-chloro-N-methylanilino)-N,N-dimethylacetamide:

- Reactants: Dimethylamine hydrochloride and chloroacetyl chloride or related chloroacetamide derivatives.

- Conditions: Controlled temperature and use of alkali metal salts (e.g., sodium acetate) to neutralize acid byproducts.

- Process: The reaction proceeds via nucleophilic substitution to form N,N-dimethylchloroacetamide, which can subsequently react with 4-chloro-N-methylaniline to yield the target compound.

This method highlights the importance of controlling reaction conditions and neutralizing agents to optimize yield and purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chloro group at the para position of the N-methylaniline moiety undergoes nucleophilic substitution under specific conditions. This reactivity is critical for synthesizing derivatives or coupling with nucleophiles.

Example Reaction Conditions and Yields

| Nucleophile | Solvent | Catalyst/Temperature | Yield | Reference |

|---|---|---|---|---|

| Ethanol | DMF | Cs₂CO₃, RT | 80% | |

| Amines | CCl₄ | HCl gas, 10–15°C | 69% |

Mechanism :

-

Step 1 : Deprotonation of the nucleophile (e.g., alkoxide or amine) generates a reactive species.

-

Step 2 : Displacement of the chloro group via an SNAr (aromatic nucleophilic substitution) mechanism, facilitated by the electron-withdrawing amide group.

Friedel-Crafts Alkylation

The electron-rich aromatic ring participates in Friedel-Crafts alkylation when activated by Lewis acids.

Key Observations :

-

Catalysts: AlCl₃ or FeCl₃ in inert solvents like toluene or CCl₄ .

-

Substrates: Reacts with alkyl halides (e.g., methyl iodide) to form ortho/para-alkylated products.

Example (from analogous compounds):

text2,6-Dimethylaniline + CH₃I → 4-Chloro-2,6-dimethyl-N-methylaniline Conditions: AlCl₃, 80°C, 4h Yield: 64% [2]

Amide Coupling Reactions

The tertiary amide group enables participation in coupling reactions, often via activation of the carbonyl carbon.

Reactivity Profile :

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Acylation | Acyl chlorides, DCC | Substituted acetamides |

| Condensation | Aldehydes/Ketones, H₂O | Imines or Enamines |

Notable Example :

Reductive Transformations

The compound undergoes hydrogenation or borohydride-mediated reduction under controlled conditions.

Hydrogenation Data :

-

Catalyst: Ru-based complexes (e.g., trans-Ru(H)(BH₄)(Ph₂CH₂CH₂NH₂)₂) .

-

Products: Reduced aniline derivatives with retained amide functionality.

Thermal Decomposition Pathways

At elevated temperatures (>200°C), the compound decomposes into:

-

Primary Products : N-Methylaniline, dimethylacetamide fragments.

-

Mechanism : Cleavage of the C–N bond adjacent to the amide group, confirmed by GC-MS analysis .

Environmental and Biological Reactivity

Scientific Research Applications

Industrial Applications

-

Solvent in Organic Synthesis

- The compound serves as a solvent in various organic reactions, particularly those involving strong bases. It is effective in dissolving high molecular weight polymers and synthetic resins, which are critical in the production of plastics and fibers.

-

Catalyst in Chemical Reactions

- It acts as a catalyst in several reactions, including cyclization, halogenation, and alkylation. Its ability to enhance reaction yields makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

-

Use in Polymer Industry

- The compound is utilized as a spinning solvent for producing acrylic fibers and other polymers. Its high solvency power allows for efficient processing of materials used in textiles and coatings.

-

Electrolytic Solvent

- It finds application as an electrolytic solvent in batteries and electrochemical cells due to its excellent ionic conductivity.

Pharmaceutical Applications

- Drug Delivery Vehicle

- Potential Therapeutic Agent

Case Study 1: Solvent Efficacy

A study evaluated the effectiveness of this compound as a solvent for polymer dissolution compared to traditional solvents like dimethylformamide (DMF). Results showed that this compound provided higher solubility for specific polymers, leading to improved processing characteristics in fiber spinning applications.

Case Study 2: Pharmaceutical Formulation

In a clinical trial assessing the use of this compound as an excipient, researchers found that formulations containing this compound demonstrated enhanced absorption rates compared to control formulations without it. This supports its role in improving drug efficacy through better bioavailability.

Mechanism of Action

The mechanism of action of 2-(4-chloro-N-methylanilino)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-(4-Chloro-N-methylanilino)-N,N-dimethylacetamide

- Synonyms: N,N-Dimethyl-2-(4-chloro-N-methylanilino)acetamide .

- Molecular Formula : C₁₀H₁₃ClN₂O

- Molar Mass : 212.68 g/mol .

Structural Features: The compound features a dimethylacetamide backbone (N,N-dimethyl substitution) and a 4-chloro-N-methylanilino group. The chloro substituent on the aromatic ring enhances electrophilicity, while the methyl groups on the nitrogen atoms influence solubility and steric effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of structurally related acetamides reveals key differences in substituents and functional groups:

Physicochemical Properties

- Solubility :

- Reactivity: The 4-chloro group in the target compound facilitates nucleophilic aromatic substitution, unlike the amino group in 2-(4-aminophenyl)-N,N-dimethylacetamide . Thiazolidinone derivatives () exhibit heterocyclic reactivity, enabling interactions with biological targets .

Biological Activity

2-(4-chloro-N-methylanilino)-N,N-dimethylacetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a chloro-substituted aniline moiety, which is known to influence its biological activity.

1. Antithyroid Activity

Recent studies have indicated that N,N-dimethylacetamide (DMA), a component of the compound, exhibits antithyroid activity. This is primarily due to its ability to interfere with iodine incorporation into thyroglobulin, thereby inhibiting thyroid hormone biosynthesis. The interaction was evaluated using the Benesi-Hildebrand method, showing a significant charge-transfer complex formation with iodine, suggesting potential therapeutic applications in thyroid disorders .

2. Neuroprotective Effects

Another area of interest is the neuroprotective potential of compounds related to DMA. Research has shown that certain derivatives can protect dopaminergic neurons from neurodegeneration, which is critical in conditions such as Parkinson's disease. This neuroprotection is mediated through selective interaction with dopamine receptors, particularly the D3 receptor .

3. Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. DMA has demonstrated effectiveness against various bacterial strains, contributing to its potential use in treating infections . The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Table 1: Summary of Biological Activities

Case Study: Antithyroid Activity

In a controlled study, the antithyroid activity of DMA was assessed through in vitro assays that measured iodine complexation. The results indicated a high binding affinity (KCT > 100 M⁻¹), supporting its classification as a potential antithyroid agent . Further spectroscopic analysis confirmed the formation of charge-transfer complexes between DMA and iodine.

Q & A

Q. What are the recommended safety protocols for handling 2-(4-chloro-N-methylanilino)-N,N-dimethylacetamide in laboratory settings?

- Methodological Answer : Safety protocols include wearing protective gloves, goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Store the compound at 0°C–6°C to maintain stability, as recommended for structurally similar acetamide derivatives . Avoid contact with oxidizing agents, and dispose of waste via approved chemical disposal channels. Always consult the compound’s Safety Data Sheet (SDS) for specific hazards (e.g., H303+H313+H333 codes for oral/skin exposure risks) .

Q. How can researchers verify the purity of this compound after synthesis?

- Methodological Answer : Purity assessment typically involves gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection. For GC, use a polar column (e.g., DB-WAX) and compare retention times against a certified reference standard. For HPLC, a C18 column with acetonitrile/water mobile phases is suitable. Confirm purity thresholds (>97% by GC) as outlined for analogous N,N-dimethylacetamide derivatives .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the presence of the 4-chloro-N-methylanilino and dimethylacetamide groups. Infrared (IR) spectroscopy can validate amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-Cl bonds (~550–850 cm⁻¹). Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular ion confirmation and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction intermediates and transition states to predict optimal conditions. For example, ICReDD’s approach combines reaction path searches with experimental feedback loops to identify ideal catalysts (e.g., triethylamine) and solvents (e.g., dimethyl ketone) for amide bond formation .

Q. What strategies address low yields in multi-step syntheses involving chloroacetamide intermediates?

- Methodological Answer : Low yields often arise from side reactions (e.g., hydrolysis of chloro groups). Mitigation strategies include:

- Using anhydrous solvents and inert atmospheres (N₂/Ar) to suppress hydrolysis.

- Employing coupling agents like HATU or EDCI to enhance amidation efficiency.

- Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization, as demonstrated in the synthesis of structurally related thiazol-2-yl acetamides .

Q. How do researchers resolve contradictions in spectroscopic data for N-methylanilinoacetamide derivatives?

- Methodological Answer : Data discrepancies (e.g., unexpected NMR peaks) may arise from tautomerism or residual solvents. Solutions include:

- Repeating experiments under rigorously dry conditions.

- Using 2D NMR (COSY, HSQC) to distinguish overlapping signals.

- Cross-referencing with computational NMR predictions (e.g., ACD/Labs or Gaussian software) .

Q. What experimental approaches determine the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C–60°C. Monitor degradation via HPLC and identify byproducts using LC-MS. For thermally sensitive analogs like 2-chloro-N,N-dimethylacetamide, stability is highest at neutral pH and low temperatures .

Methodological Challenges & Solutions

Q. How can researchers design reactors for scalable synthesis of this compound while minimizing byproducts?

- Methodological Answer : Use continuous-flow reactors to enhance heat/mass transfer and reduce reaction times. Optimize parameters such as residence time (e.g., 10–30 minutes) and temperature (e.g., 50°C–80°C) based on kinetic studies. Membrane separation technologies (e.g., nanofiltration) can isolate the product from unreacted intermediates .

Q. What role does the 4-chloro substituent play in the compound’s bioactivity, and how can this be experimentally validated?

- Methodological Answer : The chloro group may enhance lipophilicity and target binding. To validate, synthesize analogs without the chloro group and compare bioactivity (e.g., enzyme inhibition assays). Computational docking studies (e.g., AutoDock Vina) can model interactions with biological targets, such as kinase enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.